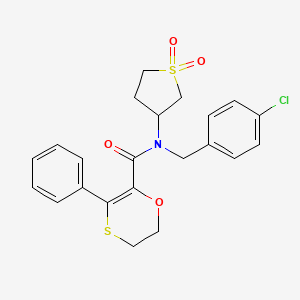

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic organic compound characterized by a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3, a 4-chlorobenzyl carboxamide moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl group. Its structural complexity arises from the integration of sulfone, oxathiine, and chlorinated aromatic systems, which confer unique physicochemical and pharmacological properties. Crystallographic studies using programs such as SHELXL have resolved its three-dimensional conformation, revealing key bond lengths and angles critical for its stability and intermolecular interactions .

Properties

Molecular Formula |

C22H22ClNO4S2 |

|---|---|

Molecular Weight |

464.0 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C22H22ClNO4S2/c23-18-8-6-16(7-9-18)14-24(19-10-13-30(26,27)15-19)22(25)20-21(29-12-11-28-20)17-4-2-1-3-5-17/h1-9,19H,10-15H2 |

InChI Key |

REZJZHQGFAWICV-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic compound that has been the subject of various studies due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C22H26ClN2O4S

Molecular Weight : 432.97 g/mol

CAS Number : 620557-06-4

The compound features a complex structure with a chlorobenzyl group, dioxidotetrahydrothiophen moiety, and an oxathiine ring. These structural components are believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The presence of the dioxidotetrahydrothiophen group may enhance interactions with specific enzymes or receptors, potentially modulating their activity.

- Radical Scavenging : Similar compounds have shown antioxidant properties through mechanisms such as DPPH radical scavenging, which could also apply to this compound.

- Cytotoxic Effects : Initial studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

- Results : The compound demonstrated significant cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action mechanism.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 15.0 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 30.0 | Inhibition of cell cycle progression |

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH assay:

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(4-chlorobenzyl)... | 85% | 1.4 times higher |

This indicates that the compound may act as a potent antioxidant, potentially useful in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds in the same class:

- Study on Benzamide Derivatives : Research highlighted that derivatives with similar structural features exhibited notable anticancer activities and antioxidant properties.

- Enzyme Inhibition Studies : Preliminary findings suggest that this compound may inhibit specific kinases involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, this compound is compared to three structurally related molecules:

N-(4-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (fluorine-substituted analog).

N-benzyl-N-(tetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (non-sulfonated analog).

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (methyl-substituted phenyl analog).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Electronic Effects : The 4-chloro substitution on the benzyl group enhances lipophilicity (LogP = 3.2) compared to the fluorine analog (LogP = 2.9), aligning with the higher electronegativity and smaller size of fluorine.

Sulfone Impact: The sulfone group in the target compound and its analogs increases hydrogen-bonding capacity (7 acceptors vs. 5 in the non-sulfonated analog), improving crystallinity and stability. SHELX-refined structures show lower R-factors (≤0.039) for sulfonated derivatives, indicating superior diffraction quality .

Steric Considerations : The methyl-substituted phenyl analog exhibits higher LogP (3.5) due to enhanced hydrophobicity but retains crystallographic precision (R-factor = 0.036), suggesting minimal steric disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.